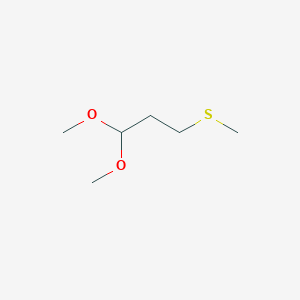

1,1-Dimethoxy-3-(methylthio)propane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-3-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c1-7-6(8-2)4-5-9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYOSIKNPOOYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCSC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157367 | |

| Record name | 1,1-Dimethoxy-3-(methylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13214-29-4 | |

| Record name | 1,1-Dimethoxy-3-(methylthio)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxy-3-(methylthio)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethoxy-3-(methylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxy-3-(methylthio)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into the Chemical Reactivity and Transformations of 1,1 Dimethoxy 3 Methylthio Propane

Reactivity of the Dimethoxyacetal Functional Group

The dimethoxyacetal group is primarily susceptible to acid-catalyzed reactions that involve the electrophilic carbon atom of the acetal (B89532). This reactivity is central to its use as a protecting group for aldehydes, which can be regenerated under acidic conditions.

The hydrolysis of acetals to their corresponding aldehydes and alcohols is a well-understood process that proceeds exclusively under acidic conditions. The reaction mechanism for 1,1-dimethoxy-3-(methylthio)propane involves a series of equilibrium steps. Generally, acetal hydrolysis can occur through different pathways, such as A-1 or A-2 mechanisms, depending on the reaction conditions and substrate structure. osti.gov

The accepted mechanism begins with the rapid and reversible protonation of one of the methoxy (B1213986) oxygen atoms by a hydronium ion. This is followed by the rate-determining step: the cleavage of the carbon-oxygen bond to release a molecule of methanol (B129727) and form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by a water molecule to form a protonated hemiacetal. Finally, deprotonation of the hemiacetal yields 3-(methylthio)propanal and a second molecule of methanol.

The kinetics of this hydrolysis are typically studied under pseudo-first-order conditions where the concentration of water is large and essentially constant. The rate of the reaction is therefore dependent on the concentration of the acetal and the acid catalyst. The rate-limiting step is the unimolecular dissociation of the protonated acetal, which is characteristic of an A-1 (acid-catalyzed, unimolecular) mechanism. osti.gov The rate of hydrolysis can be significantly affected by factors such as temperature and the pH of the medium. ppu.eduresearchgate.net For instance, increasing the temperature dramatically accelerates all steps of the hydrolysis process. researchgate.net

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis This table illustrates the expected relationship between acid concentration and the observed pseudo-first-order rate constant (k_obs) for the hydrolysis of this compound at a constant temperature.

| [H₃O⁺] (mol/L) | Observed Rate Constant (k_obs) (s⁻¹) |

| 0.01 | 0.005 |

| 0.05 | 0.025 |

| 0.10 | 0.050 |

| 0.20 | 0.100 |

Note: Data are illustrative to show the direct proportionality between catalyst concentration and reaction rate.

The key intermediate formed during acid-catalyzed hydrolysis, the oxocarbenium ion, is a potent electrophile. While its reaction with water leads to hydrolysis, it can be trapped by other nucleophiles if they are present in the reaction medium. This allows for nucleophilic substitution reactions at the acetal carbon.

In the presence of an acid catalyst and a different alcohol (R'OH), this compound can undergo transacetalization. One or both methoxy groups can be exchanged, leading to the formation of a mixed acetal, 1-methoxy-1-(alkoxy)-3-(methylthio)propane, or a new symmetrical acetal, 1,1-dialkoxy-3-(methylthio)propane. The mechanism is analogous to hydrolysis, with the attacking nucleophile being an alcohol instead of water.

Other strong nucleophiles can also react with the oxocarbenium ion intermediate. For example, the introduction of thiols or cyanide sources under acidic conditions could lead to the formation of dithioacetals or α-cyano ethers, respectively, demonstrating the synthetic versatility of the acetal functional group beyond its role as a protecting group.

Upon acetal cleavage under acidic conditions, the formation of the oxocarbenium ion occurs. While this cation is stabilized by resonance from the adjacent oxygen atom, making it relatively stable, the possibility of molecular rearrangements exists. For this compound, the most plausible rearrangement would involve intramolecular participation of the distal methylthio group.

The sulfur atom, being a soft nucleophile, could potentially attack the electrophilic acetal carbon in an intramolecular fashion. This would require the formation of a five-membered cyclic sulfonium (B1226848) ion intermediate. Such a pathway, proceeding via anchimeric assistance, could influence the rate and stereochemical outcome of substitution reactions at the acetal center, although it is less common than direct nucleophilic attack by solvent or other external nucleophiles. Standard carbocation rearrangements like hydride or alkyl shifts are generally not favored due to the high stability of the resonance-delocalized oxocarbenium ion.

Transformations Involving the Methylthio Group

The sulfur atom in the methylthio group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation.

The sulfide (B99878) group of this compound can be readily oxidized. The oxidation typically proceeds in two stages: first to a sulfoxide (B87167) and then to a sulfone. acsgcipr.org The selective oxidation to the sulfoxide, yielding 1,1-dimethoxy-3-(methylsulfinyl)propane, is a common transformation. mdpi.com This requires careful control of the reaction conditions, particularly the stoichiometry of the oxidizing agent, to prevent over-oxidation. acsgcipr.org A variety of reagents can accomplish this, including hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. mdpi.comorganic-chemistry.org The use of one equivalent of the oxidant generally favors the formation of the sulfoxide. acsgcipr.org

Further oxidation of the sulfoxide leads to the corresponding sulfone, 1,1-dimethoxy-3-(methylsulfonyl)propane. This step typically requires stronger oxidizing conditions, such as an excess of the oxidizing agent or more powerful reagents. organic-chemistry.org The choice of catalyst can also direct the reaction towards either the sulfoxide or the sulfone. organic-chemistry.org

Table 2: Common Reagents for the Oxidation of the Methylthio Group

| Oxidizing Agent | Typical Product | Notes |

| H₂O₂ (1 equivalent) | Sulfoxide | A common, "green" reagent; reaction conditions can be tuned for selectivity. mdpi.com |

| m-CPBA (1 equivalent) | Sulfoxide | A highly effective reagent for selective oxidation to sulfoxides. organic-chemistry.org |

| H₂O₂ (excess) / catalyst | Sulfone | Excess oxidant or specific catalysts drive the reaction to the fully oxidized state. organic-chemistry.org |

| KMnO₄ | Sulfone | A strong oxidizing agent that typically results in the formation of the sulfone. |

The sulfur atom of the methylthio group is nucleophilic and can react with various electrophiles. A characteristic reaction of sulfides is S-alkylation, which results in the formation of a sulfonium salt.

When this compound is treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), the sulfur atom's lone pair attacks the electrophilic carbon of the alkyl halide. This nucleophilic substitution reaction (S_N2) produces a trialkylsulfonium salt. For example, reaction with methyl iodide would yield dimethyl(3,3-dimethoxypropyl)sulfonium iodide. These sulfonium salts are useful synthetic intermediates themselves. The hyperconjugative effect of methyl groups can stabilize transition states in such reactions. nih.gov

Sulfur Ylide Chemistry and Its Applications

The thioether functionality within this compound is a key handle for generating sulfur ylides. Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. rsc.orgmdpi.com They are highly versatile intermediates in organic synthesis, primarily used for forming new carbon-carbon bonds. core.ac.uk

The generation of a sulfur ylide from the this compound scaffold typically begins with the activation of the thioether sulfur atom. This is achieved by alkylation with an electrophile, such as an alkyl halide or triflate, to form a tertiary sulfonium salt. Subsequent deprotonation of a carbon adjacent to the sulfonium center by a strong base (e.g., n-butyllithium, sodium hydride) yields the sulfur ylide. researchgate.netyoutube.com The stability of the resulting ylide is influenced by the substituents on the carbanion; electron-withdrawing groups stabilize the ylide, making it less reactive. core.ac.uk

Once formed, these ylides are potent nucleophiles. A classic application is the Corey-Chaykovsky reaction, where the ylide reacts with carbonyl compounds like aldehydes and ketones. youtube.com Unlike phosphorus ylides (Wittig reaction), sulfur ylides typically yield epoxides rather than olefins. The reaction proceeds via nucleophilic attack of the ylidic carbon on the carbonyl carbon, forming a betaine (B1666868) intermediate. This intermediate then undergoes intramolecular SN2 displacement of the sulfide leaving group to form the oxirane ring. mdpi.comyoutube.com When reacting with α,β-unsaturated carbonyl systems, less reactive sulfoxonium ylides favor 1,4-addition to give cyclopropanes, while more reactive sulfonium ylides still tend to undergo 1,2-addition to yield epoxides. researchgate.net

The applications of sulfur ylides derived from this scaffold extend to the synthesis of aziridines from imines and cyclopropanes from Michael acceptors. youtube.com The presence of the acetal group at the other end of the molecule offers opportunities for subsequent transformations after the ylide chemistry has been performed.

Cyclization and Annulation Reactions of this compound Derivatives

Derivatives of this compound are valuable precursors for constructing cyclic and polycyclic systems through cyclization and annulation strategies. The bifunctional nature of the molecule, containing both a protected aldehyde and a thioether, allows for its transformation into various reactive intermediates suitable for ring-forming reactions.

[3+3] Cyclocondensation Strategies

A powerful application of this scaffold is in [3+3] cyclocondensation reactions to synthesize highly substituted phenolic compounds. rsc.orgnih.gov In this strategy, a derivative of this compound acts as a 1,3-dielectrophilic synthon. The first step involves the conversion of the starting material into an α,β-unsaturated ketene (B1206846) dithioacetal. This can be achieved by hydrolysis of the acetal to the corresponding aldehyde, 3-(methylthio)propanal, followed by reaction with a suitable carbon nucleophile and subsequent oxidation/elimination steps.

A more direct route involves using related building blocks like 3,3-bis(methylthio)-1-arylprop-2-en-1-ones, which function as potent 1,3-dielectrophiles. These react with a 1,3-dianion, typically generated from a ketone and a strong base like sodium hydride, in a [3+3] cycloaromatization process. researchgate.net The mechanism is believed to start with a Michael addition of the ketone enolate to the β-position of the unsaturated ketene dithioacetal. This is followed by an intramolecular cyclization via attack of the second nucleophilic center of the dianion onto the ketone carbonyl, and subsequent elimination of water and methanethiol (B179389) to achieve aromatization. nih.gov This methodology provides efficient access to a variety of tri- and tetra-substituted 3-hydroxy-5-(methylthio)phenols. rsc.orgnih.gov

Table 1: Examples of Substituted Phenols Synthesized via [3+3] Cyclocondensation

| Ketone Partner | Aryl Group on Electrophile | Product | Yield (%) |

|---|---|---|---|

| Acetone | Phenyl | 3-Methyl-5-(methylthio)phenol | 72% |

| Acetone | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-5-(methylthio)phenol | 76% |

| Acetone | Naphthalen-2-yl | 3-(Methylthio)-5-(naphthalen-2-yl)phenol | 70% |

| 1-Phenylpropan-2-one | Phenyl | 2-Methyl-5-(methylthio)-[1,1'-biphenyl]-3-ol | 68% |

| 1,3-Diphenylacetone | Phenyl | 5-(Methylthio)-[1,1':3',1''-terphenyl]-3'-ol | 65% |

Data sourced from Shaw et al. (2023). nih.gov

Hetero-Diels–Alder and [3+2] Cycloadditions

The scaffold of this compound can be elaborated to participate in pericyclic reactions, notably the hetero-Diels–Alder reaction. nih.gov By converting the acetal to an aldehyde and then to a thioaldehyde, a potent heterodienophile is formed. Thioaldehydes are highly reactive and are typically generated in situ for trapping reactions. wikipedia.org For example, photochemically generated thioaldehydes readily participate in thia-Diels-Alder reactions with electron-rich dienes to form 3,6-dihydro-2H-thiopyrans in excellent yields. thieme-connect.de The reaction between a thioaldehyde and a diene is a powerful method for constructing six-membered sulfur-containing heterocycles. nih.gov

Furthermore, the thioether group can be used to generate a thiocarbonyl ylide, which can act as a 1,3-dipole in [3+2] cycloaddition reactions. The reaction of a thiocarbonyl compound with a carbene or carbenoid is a common method to generate these ylides. baranlab.orguzh.ch These intermediates react with various dipolarophiles, such as electron-deficient alkenes or alkynes, to afford five-membered sulfur-containing heterocycles. baranlab.org

Radical and Carbene-Mediated Reactions of this compound Scaffolds

The this compound structure is also amenable to transformations involving high-energy intermediates like radicals and carbenes.

Radical reactions can be initiated at several positions. For instance, hydrogen abstraction from the carbon alpha to the sulfur atom is a common pathway for thioethers, leading to a sulfur-stabilized radical. This intermediate can participate in various C-C bond-forming reactions. Additionally, the aldehyde derivative, 3-(methylthio)propanal (methional), is known to react with hydroxyl radicals in aqueous solutions. nih.govechemi.com

Carbene-mediated reactions offer unique synthetic routes. Carbenes, typically generated from diazo compounds, can react with the thioether moiety. The interaction of a carbene with a divalent sulfur atom leads to the formation of a sulfur ylide intermediate. uzh.chtandfonline.com This ylide can then undergo several transformations, including rsc.orgnih.gov-sigmatropic rearrangements if an adjacent allylic group is present, or C-H insertion reactions. tandfonline.comyoutube.com Intramolecular C-H insertion, where a carbene generated elsewhere in a molecule inserts into a C-H bond, is a powerful method for forming cyclic structures. youtube.comyoutube.com For the this compound scaffold, a carbene could potentially insert into the C-H bonds of the propane (B168953) backbone or the methoxy groups, leading to functionalized cyclic ethers or other complex architectures. The choice of solvent and the carbene's spin state (singlet or triplet) can fundamentally alter the reaction pathway, leading to either carbene insertion or reduction of the carbene precursor. nih.gov

Stereoelectronic Effects and Conformational Control in Reactivity (e.g., Anomeric Effect)

The reactivity and preferred three-dimensional structure of this compound are significantly influenced by stereoelectronic effects, most notably the anomeric effect within the dimethyl acetal group. The anomeric effect describes the thermodynamic preference for an electronegative substituent on a heterocycle to occupy the axial position, a counterintuitive finding when considering only steric hindrance. psu.edu

In acyclic systems like the 1,1-dimethoxypropane (B11042) unit, the generalized anomeric effect manifests as a preference for gauche conformations around the C-O bonds in an O-C-O segment. rsc.org This preference is explained by a stabilizing hyperconjugative interaction between the lone pair (n) of one oxygen atom and the antibonding orbital (σ) of the adjacent C-O bond (n → σ). This interaction is maximized in a gauche or synclinal arrangement (approx. 60° dihedral angle) and is minimal in an anti-periplanar conformation (180° dihedral angle).

1,1 Dimethoxy 3 Methylthio Propane As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The structural features of 1,1-dimethoxy-3-(methylthio)propane make it an adept starting material for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and materials.

Synthesis of Oxygen-Containing Heterocycles

While direct, specific examples of this compound being used to synthesize oxygen-containing heterocycles are not extensively detailed in the provided search results, the general strategies for forming such rings often involve the manipulation of bifunctional molecules. The acetal (B89532) group in this compound can be hydrolyzed to reveal an aldehyde, which can then participate in cyclization reactions. For instance, intramolecular reactions of an aldehyde with a suitably positioned hydroxyl group can lead to the formation of cyclic ethers like furans or pyrans. nih.govmdpi.com The synthesis of various oxygen heterocycles, such as coumarins, chromenes, and benzofurans, often relies on the reaction of carbonyl compounds with other functional groups within the same molecule or with external reagents. nih.gov The strategic placement of functional groups that can be converted into a hydroxyl or another oxygen-based nucleophile on the this compound framework would enable its use in such synthetic pathways.

Synthesis of Sulfur-Containing Heterocycles

The methylthio group present in this compound is a key functional handle for the construction of sulfur-containing heterocycles. This sulfur atom can act as a nucleophile or be manipulated to facilitate cyclization reactions. For example, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can activate the adjacent methylene (B1212753) group for deprotonation and subsequent reaction with an electrophile. This strategy can be employed to form thiophenes or other sulfur-containing ring systems.

Construction of Nitrogen-Containing Heterocycles (e.g., Purine (B94841) derivatives)

The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles. The aldehyde, unmasked from the acetal, can react with nitrogen-based nucleophiles such as amines and hydrazines to form imines or hydrazones, which are key intermediates in the synthesis of a wide array of nitrogenous rings. For instance, in the synthesis of purine derivatives, a suitably functionalized aldehyde can be condensed with a substituted imidazole (B134444) or pyrimidine (B1678525) ring to construct the fused purine system. The methylthio group can be further functionalized or removed as needed during the synthetic sequence.

Strategic Utility in Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. This compound provides a platform for several important C-C bond-forming reactions.

Directed Aldol (B89426) and Michael Additions

After deprotection of the acetal to the corresponding aldehyde, this functional group can participate in aldol additions. The aldehyde can act as the electrophilic partner, reacting with an enolate to form a β-hydroxy carbonyl compound. Alternatively, the α-carbon to the sulfur atom can potentially be deprotonated under strong basic conditions to form a carbanion, which could then act as a nucleophile in an aldol-type reaction.

More significantly, the α,β-unsaturated aldehyde that can be derived from this compound is a prime candidate for Michael additions. masterorganicchemistry.com In a Michael reaction, a nucleophile adds to the β-carbon of a conjugated system. masterorganicchemistry.com This reaction is a powerful tool for forming 1,5-dicarbonyl compounds and other complex structures. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and organocuprates, can be used as Michael donors. masterorganicchemistry.comyoutube.com

Table 1: Examples of Michael Acceptors and Donors

| Michael Acceptor (derived from) | Michael Donor (Nucleophile) | Resulting Bond Formation |

|---|---|---|

| α,β-Unsaturated Aldehyde | Enolate | C-C |

| α,β-Unsaturated Aldehyde | Amine | C-N |

| α,β-Unsaturated Aldehyde | Thiol | C-S |

Wittig and Horner–Wadsworth–Emmons Type Olefinations

The aldehyde functionality, readily available from this compound, is a key reactant in olefination reactions like the Wittig reaction and the Horner–Wadsworth–Emmons (HWE) reaction. masterorganicchemistry.comwikipedia.org These reactions are fundamental for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.com

In the Wittig reaction , a phosphorus ylide (a Wittig reagent) reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.org

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This reaction typically provides excellent E-selectivity in the resulting alkene. organic-chemistry.org The HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org The reaction begins with the deprotonation of the phosphonate (B1237965) to form a carbanion, which then adds to the aldehyde. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner–Wadsworth–Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus ylide | Phosphonate-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Typical Selectivity | Can be Z- or E-selective depending on the ylide | Predominantly E-selective |

| Reactant Preparation | Ylide generated from a phosphonium (B103445) salt | Phosphonate carbanion from a phosphonate ester |

The aldehyde derived from this compound can be reacted with a variety of Wittig or HWE reagents to introduce a carbon-carbon double bond, further extending the molecular framework and providing access to a wide range of more complex target molecules.

Annulation and Cascade Reaction Sequences

While direct literature examples detailing the participation of this compound in annulation and cascade reactions are not extensively documented, its structural components—a masked aldehyde and a flexible three-carbon chain with a thioether—suggest its potential as a valuable C3 synthon in such transformations. The reactivity can be inferred from related compounds, particularly its deprotected form, 3-(methylthio)propanal, and analogous ketene (B1206846) dithioacetals.

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, could potentially utilize this compound following in situ deprotection to the aldehyde. This aldehyde can then act as an electrophile. For instance, in [3+3] annulation strategies, where two three-carbon components are combined to form a six-membered ring, the 3-(methylthio)propanal unit could serve as the three-carbon electrophile after activation.

A well-documented analogous transformation is the base-mediated [3+3] cyclization of 1,3-dianionic ketones with α,β-unsaturated ketene dithioacetals, such as 3,3-bis(methylthio)-1-arylprop-2-en-1-ones. In these reactions, the ketene dithioacetal acts as a 1,3-dielectrophilic partner, reacting with the dianion of a ketone to construct a functionalized phenol (B47542) ring after aromatization. mdpi.commdpi.com This highlights the utility of the methylthio-substituted propyl unit in forming cyclic systems.

Cascade reactions, multi-step intramolecular processes that form multiple bonds in a single operation, could be initiated by the unmasking of the aldehyde from this compound. The aldehyde could participate in an initial intermolecular reaction, followed by a series of intramolecular cyclizations. For example, the aldehyde could undergo a Paternò-Büchi reaction, a photochemical [2+2] cycloaddition with an alkene, to form an oxetane. wikipedia.org While this reaction is typically shown with aromatic carbonyls, the principle could be extended to aliphatic aldehydes like 3-(methylthio)propanal under appropriate conditions. nih.govresearchgate.net The resulting oxetane, containing the flexible thioether chain, could be a substrate for subsequent acid-catalyzed rearrangement or ring-opening reactions, leading to more complex heterocyclic structures.

The following table summarizes representative annulation reactions involving building blocks structurally related to this compound, illustrating the potential reaction pathways.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| 1,3-Dianion of Acetone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | [3+3] Annulation | 5-Aryl-3-methylthio-phenol |

| Benzaldehyde (B42025) | 2-Methyl-2-butene | Paternò-Büchi Reaction ([2+2] Photocycloaddition) | Substituted Oxetane |

| 3-Furylmethanol Derivatives | Aromatic Carbonyls | Paternò-Büchi Reaction ([2+2] Photocycloaddition) | Bicyclic Oxetane |

This table presents analogous reactions to demonstrate the potential reactivity of the 3-(methylthio)propanal unit derived from this compound.

Applications in the Total Synthesis of Natural Products and Bioactive Molecules

The bifunctional nature of this compound makes it a potentially useful, though not widely reported, building block in the synthesis of complex molecules like natural products and bioactive compounds. Its utility can be analyzed from two perspectives: the incorporation of the entire C3-thioether skeleton and the use of the dimethoxyacetal as a stable protecting group for the versatile 3-(methylthio)propanal.

Incorporation of the Propane-Thioether Moiety

The 3-(methylthio)propyl unit is a structural motif found in some natural products, often derived from the amino acid methionine. chim.itmdpi.com For example, methional, the unprotected aldehyde, is a key flavor component in many foods and can be a degradation product of methionine. chim.it The synthesis of natural products containing this fragment could strategically employ this compound as a stable, neutral precursor to introduce the entire three-carbon chain with the thioether intact.

An example of a natural product synthesis that requires a related fragment is that of boholamide A. The synthesis of this marine natural product involved a starting material derived from L-methionine aldehyde, demonstrating the relevance of the methylthiopropyl skeleton in complex molecule synthesis. mdpi.com The use of this compound would offer an alternative, non-chiral entry into similar substructures, where the aldehyde is masked until a crucial step in the synthetic sequence.

Use of the Dimethoxyacetal as a Protecting Group or Latent Functionality

The most direct and broadly applicable role for this compound in total synthesis is as a protected form of 3-(methylthio)propanal. Dimethyl acetals are a common and robust protecting group for aldehydes. made-in-china.com They offer excellent stability under a wide range of reaction conditions where the free aldehyde would be reactive, including exposure to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. made-in-china.com

This stability allows for extensive chemical modifications on other parts of a complex molecule without affecting the masked aldehyde. The dimethoxyacetal can be chemoselectively removed under acidic conditions, typically using aqueous acid or acid catalysts in wet solvents, to reveal the aldehyde at a desired stage. made-in-china.com This unmasked aldehyde can then participate in a variety of bond-forming reactions crucial for completing a synthesis, such as Wittig reactions, aldol condensations, or reductive aminations.

In the context of a total synthesis, this compound would allow a synthetic chemist to carry a latent 3-(methylthio)propanal unit through a multi-step sequence. For instance, a complex fragment could be coupled to the molecule at a position remote from the acetal, and only in a late stage would the aldehyde be deprotected to allow for the final elaboration of the carbon skeleton.

The following table outlines the function of the dimethoxyacetal group in the context of synthetic strategy.

| Functionality | Protecting Group | Conditions for Deprotection | Potential Subsequent Reactions of Deprotected Aldehyde |

| 3-(Methylthio)propanal | Dimethyl Acetal | Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids in wet solvents (e.g., Ce(OTf)₃), solid-supported acids (e.g., Amberlyst-15). | Wittig Olefination, Aldol Condensation, Reductive Amination, Grignard Addition, Knoevenagel Condensation. |

This table illustrates the strategic use of the dimethoxyacetal as a protecting group for the 3-(methylthio)propanal moiety.

Spectroscopic Characterization and Structural Elucidation of 1,1 Dimethoxy 3 Methylthio Propane and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 1,1-dimethoxy-3-(methylthio)propane, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon framework and the connectivity of protons.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Assignment

A thorough analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and sulfur atoms.

-SCH₃ Protons: A sharp singlet is expected for the three protons of the methylthio group, appearing in a distinct region of the spectrum.

-OCH₃ Protons: The six protons of the two methoxy (B1213986) groups are chemically equivalent due to free rotation and are expected to produce a single, strong singlet.

Methylene (B1212753) Protons (-CH₂-): The two methylene groups are not chemically equivalent and will appear as multiplets due to spin-spin coupling with adjacent protons. The methylene group adjacent to the sulfur atom will have a different chemical shift compared to the one adjacent to the acetal (B89532) group.

Methine Proton (-CH-): The single proton of the acetal group will appear as a triplet, coupled to the adjacent methylene protons.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -SCH₃ | ~2.1 | Singlet |

| -OCH₃ | ~3.3 | Singlet |

| -S-CH₂- | ~2.6 | Triplet |

| -CH₂-CH(OR)₂ | ~1.9 | Multiplet |

| -CH(OR)₂ | ~4.5 | Triplet |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show separate signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. libretexts.org Carbons bonded to electronegative oxygen atoms are shifted downfield. libretexts.org

-SCH₃ Carbon: A single peak corresponding to the methyl carbon of the thioether group.

-OCH₃ Carbons: A single peak for the two equivalent methoxy carbons.

Methylene Carbons (-CH₂-): Two distinct signals for the two methylene carbons in the propane (B168953) chain.

Methine Carbon (-CH-): A signal for the acetal carbon, typically found further downfield due to being bonded to two oxygen atoms.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -SCH₃ | ~15 |

| -OCH₃ | ~53 |

| -S-CH₂- | ~30 |

| -CH₂-CH(OR)₂ | ~35 |

| -CH(OR)₂ | ~103 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously confirm the structural assignments made from 1D NMR and to establish the connectivity between atoms, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methine proton and the adjacent methylene protons, as well as between the two different methylene groups, confirming the propane backbone structure.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HMQC spectrum would definitively link each proton resonance to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the downfield methine proton to the acetal carbon.

Together, these 2D NMR techniques provide a detailed and robust elucidation of the molecular structure of this compound and its derivatives, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

GC-MS Studies for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. In a GC-MS experiment, the compound is first separated from any impurities on a gas chromatography column before being introduced into the mass spectrometer. This ensures that the resulting mass spectrum is of the pure compound. The retention time from the GC provides an additional parameter for identification. For this compound, a key application mentioned is its analysis via reverse-phase HPLC, which can be made compatible with mass spectrometry by using a suitable mobile phase like one containing formic acid instead of phosphoric acid. sielc.com This allows for both purification and subsequent mass analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This high accuracy allows for the determination of the exact molecular formula of the compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₄O₂S), HRMS would be able to confirm this specific elemental composition, ruling out other potential isomeric structures.

Predicted Fragmentation Pattern for this compound:

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and radical species. Key fragmentation pathways would include:

Loss of a methoxy group (-OCH₃): This would result in a fragment ion [M - 31]⁺.

Cleavage of the C-C bonds in the propane chain.

Formation of the dimethyl acetal fragment: A prominent peak at m/z 75, corresponding to [CH(OCH₃)₂]⁺, is expected due to the stability of this oxonium ion. This is a characteristic fragment for dimethyl acetals. nist.gov

Fragments containing the sulfur atom: Cleavage of the C-S bond could lead to the loss of the methylthio group (-SCH₃), resulting in a fragment at [M - 47]⁺.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show absorption bands corresponding to the various bond vibrations within the molecule.

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the alkyl and methoxy groups. thegoodscentscompany.com

C-O Stretching: The C-O bonds of the acetal group are expected to show strong, characteristic stretching vibrations in the fingerprint region, typically around 1050-1150 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weaker and appears in the range of 600-800 cm⁻¹.

CH₂ and CH₃ Bending: Vibrations corresponding to the bending of CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ region. thegoodscentscompany.com

While IR spectroscopy is particularly sensitive to polar bonds like C-O, Raman spectroscopy can be more effective for detecting the less polar C-S and C-C backbone vibrations. The complementary nature of these two techniques allows for a more complete picture of the functional groups present in this compound and its derivatives.

X-ray Crystallography for Precise Structural Confirmation and Absolute Configuration

For a chiral molecule, X-ray crystallography on a crystal of a single enantiomer can also establish its absolute configuration. nih.gov This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the spatial arrangement of atoms. nih.gov

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of a structurally related simple thioether, such as methyl propyl sulfide (B99878), illustrates the type of data obtained from such an experiment. The crystallographic data provides a foundational understanding of the molecular geometry and packing in the solid state.

Below is a representative table of crystallographic data that would be obtained for a simple acyclic thioether.

| Parameter | Value |

|---|---|

| Chemical Formula | C4H10S |

| Formula Weight | 90.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.890(2) |

| b (Å) | 8.450(3) |

| c (Å) | 11.230(4) |

| α (°) | 90 |

| β (°) | 101.50(3) |

| γ (°) | 90 |

| Volume (ų) | 547.0(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.095 |

Integration of Spectroscopic Data with Quantum Chemical Calculations for Enhanced Elucidation

In instances where obtaining a single crystal suitable for X-ray diffraction is challenging, or to further refine the understanding of a molecule's properties in different states (e.g., in solution), the integration of experimental spectroscopic data with quantum chemical calculations offers a powerful alternative for structural elucidation. chemaxon.comnih.gov Density Functional Theory (DFT) has emerged as a particularly effective computational method for this purpose. nih.govelixirpublishers.com

This synergistic approach involves the following key steps:

Computational Modeling: The first step is to generate a theoretical model of the molecule's structure. Different possible conformations (isomers that differ by rotation about single bonds) are calculated, and their relative energies are determined to identify the most stable, low-energy structures. chemaxon.com

Prediction of Spectroscopic Properties: For the optimized geometries, various spectroscopic parameters can be calculated using DFT. This includes predicting NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). chemaxon.comnih.gov

Comparison with Experimental Data: The calculated spectroscopic data are then compared with the experimentally obtained spectra. A strong correlation between the predicted and experimental data provides confidence in the proposed molecular structure and its conformation. For instance, DFT-calculated NMR chemical shifts can be used to assign complex spectra and differentiate between potential isomers. nih.govchemaxon.com

Refined Structural Insights: This integrated approach can provide detailed insights that are not readily available from spectroscopy alone. For example, it can help in understanding the conformational dynamics of flexible molecules like this compound in solution. chemaxon.com Furthermore, the analysis of calculated molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer valuable information about the molecule's reactivity and electronic properties. nih.gov

Studies on various organosulfur compounds have demonstrated the utility of this combined approach. For example, the oxidation state of sulfur in a thioether-sulfoxide-sulfone series can be accurately determined by comparing experimental NMR data with DFT-calculated chemical shifts. chemaxon.com Similarly, for metal complexes containing thioether ligands, a combination of UV-Vis, Magnetic Circular Dichroism, and resonance Raman spectroscopies with DFT and Time-Dependent DFT (TD-DFT) calculations has been instrumental in assigning spectral features and describing the electronic structure. nih.govnih.gov

Theoretical and Computational Studies of 1,1 Dimethoxy 3 Methylthio Propane and Analogues

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are foundational to modern computational chemistry, allowing for the detailed examination of electron distribution and bonding within a molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. mdpi.com It is particularly well-suited for determining the ground state properties of medium-sized organic molecules like 1,1-dimethoxy-3-(methylthio)propane. DFT calculations can predict key structural and electronic parameters.

Geometric Parameters: DFT optimization procedures are used to find the minimum energy geometry of the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, calculations would reveal the geometry of the acetal (B89532) group, the length of the propane (B168953) backbone, and the orientation of the methylthio group. Standard C-S single bond lengths are approximately 183 pm, while C-O bonds in ethers are shorter. wikipedia.org

Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. nih.gov

Electronic Properties: DFT also provides insights into the electronic nature of the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. For a molecule containing both oxygen and sulfur, the HOMO is likely to have significant contributions from the lone pairs of the sulfur atom, which are generally higher in energy than those of oxygen.

Below is a table of hypothetical ground state geometric parameters for this compound, as would be calculated using a common DFT functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths | ||

| C1-O(methoxy1) | 1.42 Å | |

| C1-O(methoxy2) | 1.42 Å | |

| C1-C2 | 1.53 Å | |

| C2-C3 | 1.54 Å | |

| C3-S | 1.82 Å | |

| S-C(methyl) | 1.81 Å | |

| Bond Angles | ||

| O-C1-O | 112.5° | |

| O-C1-C2 | 109.5° | |

| C1-C2-C3 | 110.0° | |

| C2-C3-S | 111.0° | |

| C3-S-C(methyl) | 98.9° | |

| Dihedral Angles | ||

| O-C1-C2-C3 | 65.0° (gauche) | |

| C1-C2-C3-S | 180.0° (anti) |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.

Ab initio, or "from first principles," methods solve the electronic Schrödinger equation without empirical parameters, offering a higher level of theory compared to DFT. wikipedia.org While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation, which is the interaction between electrons. dtic.mil

For this compound, these high-level calculations would be valuable for:

Benchmarking DFT Results: Comparing geometries and energies from ab initio calculations with those from various DFT functionals helps validate the chosen DFT method.

Accurate Energy Calculations: Ab initio methods provide more reliable absolute and relative energies, which is critical for studying reaction mechanisms and conformational equilibria.

Investigating Weak Interactions: They are superior for describing non-covalent interactions, such as intramolecular hydrogen bonds or dispersion forces, which can be crucial in determining the conformational preferences of flexible molecules. arxiv.org

The primary trade-off is computational cost, which scales rapidly with the size of the molecule and the basis set. Therefore, a common strategy is to optimize geometries at the DFT level and then perform single-point energy calculations using a more accurate ab initio method. dtic.mil

Conformational Analysis and Potential Energy Surfaces

A potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. libretexts.orglibretexts.org For a flexible molecule, the PES can have multiple local minima, each corresponding to a stable conformer. Computational methods are used to map this surface, identifying the lowest energy conformers and the transition states that connect them.

The conformational landscape of this compound is governed by a balance of several intramolecular interactions:

Torsional Strain: Rotation around the C-C and C-S bonds leads to different staggered (anti, gauche) and eclipsed conformations. Staggered conformations are generally lower in energy.

Steric Hindrance: Repulsive interactions between bulky groups (like the methoxy (B1213986) and methylthio groups) will disfavor certain conformations where these groups are close in space.

Stereoelectronic Effects: These are stabilizing interactions that arise from specific geometric arrangements of orbitals. In the acetal portion of the molecule, the anomeric effect is significant. This effect involves the donation of electron density from an oxygen lone pair into the antibonding orbital (σ) of the adjacent C-O bond. nih.govbaranlab.org This typically favors conformations where the lone pair is anti-periplanar to the C-O bond. Similar n→σ interactions involving the sulfur lone pairs and adjacent C-C or C-H bonds can also influence conformational preferences.

A systematic conformational search would be performed by rotating the key dihedral angles (C-C, C-S) and calculating the energy of each resulting structure. This would identify the most stable conformers.

| Conformer ID | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) | Key Interactions |

| Conf-1 | Anti (~180°) | 0.00 | Most extended, minimizes steric repulsion |

| Conf-2 | Gauche+ (~60°) | 0.85 | More compact, potential for weak S···O interaction |

| Conf-3 | Gauche- (~-60°) | 0.85 | Energetically similar to Gauche+ |

Note: Relative energies are hypothetical and for illustrative purposes.

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. scielo.brrsc.org Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. In a polar solvent like water or methanol (B129727), conformations with a larger dipole moment are expected to be stabilized. nih.gov For this compound, more extended, less folded conformations might be favored in polar solvents.

Explicit Solvation Models: The molecule is surrounded by a number of individual solvent molecules. This method, often used in molecular dynamics simulations, can capture specific molecule-solvent interactions like hydrogen bonding. scielo.br However, it is much more computationally intensive.

For this compound, a switch from a nonpolar solvent (like hexane) to a polar one (like dimethyl sulfoxide) would likely shift the conformational equilibrium. The balance between intramolecular forces and solute-solvent interactions would determine the predominant conformer in each environment. pnas.org Tautomerism is not directly applicable to the ground state of this specific molecule, but solvent can influence the stability of intermediates and transition states in its reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an essential tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. ibs.re.krrsc.org For this compound, a relevant reaction to study would be the acid-catalyzed hydrolysis of the acetal group to form 3-(methylthio)propanal.

The modeling process involves:

Locating Stationary Points: The geometries and energies of the reactants, products, any intermediates, and the transition states connecting them are calculated.

Transition State (TS) Search: The TS is a saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Its geometry is optimized, and a frequency calculation is performed to confirm it is a true TS (characterized by having exactly one imaginary frequency).

Activation Energy Calculation: The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants. This value is critical for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the correct species. nih.gov

The hydrolysis of the acetal would likely proceed through an oxocarbenium ion intermediate, a common feature in acetal chemistry. nih.gov Computational modeling could detail the energetics of each step: protonation of an oxygen, loss of methanol to form the oxocarbenium ion, and nucleophilic attack by water.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + H₃O⁺ | 0.0 |

| 2 | Transition State 1 (Protonation) | +5.2 |

| 3 | Protonated Intermediate | +1.5 |

| 4 | Transition State 2 (Methanol Loss) | +18.0 |

| 5 | Oxocarbenium Ion Intermediate | +12.5 |

| 6 | Transition State 3 (Water Attack) | +15.5 |

| 7 | Products | -10.0 |

Note: This table represents a hypothetical energy profile for the acid-catalyzed hydrolysis of the acetal group.

Elucidation of Reaction Pathways and Energetics

The elucidation of reaction pathways and their associated energetics is a cornerstone of computational chemistry. For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the acetal and thioether functionalities. Density Functional Theory (DFT) is a widely used method for such investigations, providing a good balance between accuracy and computational cost.

Theoretical studies on the hydrolysis of acetals and thioacetals reveal that the reaction mechanism is highly dependent on the conditions, particularly the pH. chemistrysteps.com In acidic conditions, the hydrolysis of the acetal group is initiated by protonation of one of the oxygen atoms, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. chemistrysteps.com The subsequent nucleophilic attack by water completes the hydrolysis. The presence of the sulfur atom in this compound could potentially influence this pathway through neighboring group participation.

Computational studies on sulfur-containing compounds have demonstrated the ability of sulfur to stabilize adjacent carbocations. nih.gov A DFT study could elucidate the transition state structures and calculate the activation energy barriers for the hydrolysis of the acetal in this compound. Such a study would likely compare the reaction pathway involving a classical oxocarbenium ion with a pathway that includes participation from the sulfur atom. The calculated energetics would reveal the more favorable pathway.

For the thioether moiety, its reactivity is generally lower than that of the acetal. However, it can undergo oxidation to a sulfoxide (B87167) or sulfone, which can significantly alter the molecule's properties and subsequent reactivity. Computational studies using methods like DFT can model these oxidation reactions, determining the reaction enthalpies and activation energies for various oxidizing agents.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from a DFT study on the hydrolysis of this compound.

| Reaction Step | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) |

| Acetal Hydrolysis (Pathway A: No S-participation) | |||

| Protonation of Methoxy Group | [CH₃OCH(CH₂CH₂SCH₃)OCH₃]H⁺ | 2.5 | -5.2 |

| C-O Bond Cleavage | [CH₃O=CH(CH₂CH₂SCH₃)]⁺ TS | 15.8 | |

| Oxocarbenium Ion Formation | [CH₃O=CH(CH₂CH₂SCH₃)]⁺ | 8.1 | |

| Nucleophilic Attack by H₂O | H₂O···[CH₃O=CH(CH₂CH₂SCH₃)]⁺ TS | 5.3 | |

| Acetal Hydrolysis (Pathway B: With S-participation) | |||

| Protonation of Methoxy Group | [CH₃OCH(CH₂CH₂SCH₃)OCH₃]H⁺ | 2.5 | -5.2 |

| Anchimeric Assistance by Sulfur | Bridged Sulfonium (B1226848) Ion TS | 12.1 | |

| Bridged Sulfonium Ion Formation | Bridged Sulfonium Ion | 6.5 | |

| Nucleophilic Attack by H₂O | H₂O···Bridged Sulfonium Ion TS | 4.8 |

Note: The data in this table is illustrative and based on general principles of acetal hydrolysis and sulfur participation. Actual values would require specific DFT calculations for this compound.

Prediction of Regio- and Stereoselectivity

Computational chemistry is an invaluable tool for predicting the regioselectivity and stereoselectivity of chemical reactions. rsc.orgrsc.org For a molecule like this compound, which possesses multiple reactive sites, understanding the factors that govern selectivity is crucial for predicting reaction outcomes.

Regioselectivity in reactions of this compound would be pertinent in scenarios where different functional groups can react. For instance, in a reaction with an electrophile, both the sulfur atom of the thioether and the oxygen atoms of the acetal could potentially act as nucleophiles. Computational methods can be employed to calculate the relative nucleophilicities of these sites. Fukui functions and electrostatic potential maps are common tools derived from DFT calculations that can predict the most likely site of electrophilic attack.

Stereoselectivity would become a key consideration if the carbon atom of the acetal were prochiral or if reactions were to introduce a new stereocenter. While this compound itself is achiral, analogues with substituents could exhibit stereoselectivity. Computational modeling of the transition states for reactions leading to different stereoisomers can predict the major product. The energy difference between the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess. For example, in the addition of a nucleophile to a related chiral aldehyde, computational models can predict whether the reaction will favor the syn or anti product by calculating the energies of the corresponding transition states. nih.gov

The following table provides a hypothetical example of how computational methods could be used to predict the stereoselectivity of a reaction involving a chiral analogue of this compound.

| Reaction | Diastereomeric Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Major Product | Predicted d.r. |

| Nucleophilic addition to a chiral analogue | ||||

| Transition State for syn product | 0.0 | syn | 95:5 | |

| Transition State for anti product | 1.8 |

Note: This table is a hypothetical illustration. The specific values and outcomes would depend on the exact reactants and reaction conditions and would need to be determined through detailed computational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.net For this compound, MD simulations can offer insights into its conformational flexibility, solvation, and interactions with other molecules.

The presence of both ether and thioether linkages in this compound suggests a degree of conformational flexibility. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties.

Furthermore, MD simulations are particularly powerful for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can analyze the solvation structure around the molecule. researchgate.net The radial distribution functions (RDFs) obtained from MD simulations can reveal the average distances and coordination numbers of solvent molecules around the different functional groups of the solute. This can shed light on the relative strengths of hydrogen bonding and other non-covalent interactions. For instance, MD simulations of crown ethers in aqueous solution have provided detailed information on the binding of ions and the role of water in these interactions. researchgate.netacs.org

The table below illustrates the type of data that can be extracted from MD simulations to characterize the intermolecular interactions of this compound in an aqueous solution.

| Interaction Site | Solvent Atom | Peak of Radial Distribution Function (Å) | Coordination Number |

| Acetal Oxygen | Water Hydrogen | 2.8 | 2.1 |

| Thioether Sulfur | Water Hydrogen | 3.5 | 1.5 |

| Methoxy Hydrogen | Water Oxygen | 3.2 | 3.8 |

Note: The data presented in this table is representative of what could be obtained from a molecular dynamics simulation and is based on general knowledge of intermolecular interactions.

Emerging Frontiers in this compound Chemistry: A Look Towards the Future

The chemical compound this compound, a molecule featuring both an acetal and a thioether functional group, sits (B43327) at the intersection of established and evolving areas of organic chemistry. While not a household name in the chemical literature, its unique bifunctional structure presents a landscape ripe for exploration. Emerging trends in synthesis, catalysis, materials science, and computational chemistry are poised to unlock the potential of this and related molecules. This article explores the future research perspectives in the chemistry of this compound, focusing on novel synthetic strategies, reactivity, materials design, and the integration of computational methods.

Q & A

Basic: What are the recommended synthetic routes for 1,1-dimethoxy-3-(methylthio)propane, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via acetalization of 3-(methylthio)propanal with methanol under acidic catalysis. Key steps include:

- Reaction Conditions : Use anhydrous methanol and a catalytic amount of p-toluenesulfonic acid (PTSA) at 60–70°C under nitrogen to prevent oxidation of the methylthio group .

- Purification : Distillation under reduced pressure (e.g., 80–100°C at 15 mmHg) followed by column chromatography (silica gel, hexane/ethyl acetate 9:1) to remove unreacted starting materials and byproducts .

- Purity Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography (GC) with flame ionization detection (FID) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect a singlet for the two methoxy groups (δ 3.2–3.4 ppm) and a triplet for the methylthio group (δ 2.1–2.3 ppm). The central CH₂ groups appear as multiplets (δ 1.8–2.0 ppm) .

- ¹³C NMR : Methoxy carbons at δ 50–55 ppm, methylthio carbon at δ 15–18 ppm, and the central propane carbons at δ 25–35 ppm .

- Mass Spectrometry (EI-MS) : Look for the molecular ion peak at m/z 150 (C₆H₁₄O₂S) and fragment ions at m/z 119 (loss of –OCH₃) and m/z 89 (loss of –SCH₃) .

- IR Spectroscopy : Key stretches include C–O (1100–1250 cm⁻¹) and C–S (600–700 cm⁻¹) .

Advanced: How do steric and electronic effects of the methylthio and dimethoxy groups influence nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance : The bulky dimethoxy groups at C1 hinder nucleophilic attack at the central carbon. Use bulky nucleophiles (e.g., tert-butoxide) or elevated temperatures (80–100°C) to overcome this .

- Electronic Effects : The electron-donating methoxy groups stabilize adjacent carbocations, favoring Sₙ1 mechanisms in polar protic solvents (e.g., ethanol/water). In contrast, the methylthio group’s weak electron-withdrawing nature can direct nucleophiles to specific positions .

- Experimental Validation : Compare reaction rates in solvents of varying polarity (e.g., DMSO vs. ethanol) and track intermediates via LC-MS or stopped-flow kinetics .

Advanced: How can contradictory kinetic data in oxidation studies of this compound be resolved?

Methodological Answer:

Contradictions often arise from:

- Impurity Interference : Trace metal ions (e.g., Fe³⁺) accelerate oxidation. Pre-treat solvents with chelating resins (e.g., EDTA) and use argon-sparged solutions to minimize autoxidation .

- pH Variability : Oxidation rates vary with pH. Conduct experiments in buffered systems (e.g., phosphate buffer pH 7.4) and monitor using UV-Vis spectroscopy (λ = 270 nm for peroxide formation) .

- Temperature Control : Use jacketed reactors with precise thermostats (±0.1°C) to avoid rate inconsistencies .

Intermediate: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Store in amber glass vials under inert gas (argon) at –20°C to prevent oxidation and hydrolysis. Add stabilizers like BHT (0.01% w/w) to inhibit radical degradation .

- Degradation Monitoring : Periodically analyze via GC-MS for degradation products such as 3-(methylthio)propanal (RT = 8.2 min) and dimethyl disulfide (RT = 6.5 min) .

- Moisture Control : Use molecular sieves (3Å) in storage containers to absorb residual water .

Advanced: Can computational methods reliably predict thermodynamic properties of this compound? What are the limitations?

Methodological Answer:

- Methods :

- Limitations :

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations .

- Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose as hazardous waste .

- Exposure Response : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.